molecular formula C12H10O3 B3032776 6-Benzyl-4-hydroxy-2H-pyran-2-one CAS No. 50607-34-6

6-Benzyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B3032776
CAS No.: 50607-34-6
M. Wt: 202.21
InChI Key: LODZRQMPPSEWGP-UHFFFAOYSA-N
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Description

6-Benzyl-4-hydroxy-2H-pyran-2-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Inhibitory Activity

6-Benzyl-4-hydroxy-2H-pyran-2-one derivatives have been studied for their plant growth inhibitory activity. A specific study found that certain derivatives of 5,6-dihydro-2H-pyran-2-one exhibited significant plant growth inhibitory activity against Italian ryegrass, with the introduction of a small electron withdrawing atom at the 4-position of the benzene ring enhancing the activity (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).

Synthesis and Reactivity

This compound has been utilized in various synthetic pathways. For instance, an efficient synthesis method for certain derivatives using a multi-component approach was described, which is significant for creating complex chemical structures (Bade & Vedula, 2015). Additionally, a stereoselective synthesis method involving olefin cross-metathesis and other steps was reported, highlighting its versatility in chemical synthesis (Krishna & Srinivas, 2007).

Antimicrobial Properties

Some derivatives of this compound have demonstrated antimicrobial properties. A study highlighted the synthesis of several derivatives that were beneficial against gram-positive bacteria. Specific substituents at certain positions in the molecule were found to enhance antibacterial activity (Georgiadis, Couladouros, & Delitheos, 1992).

Green Chemistry Applications

In the field of green chemistry, novel derivatives of this compound were synthesized using environmentally friendly methods. For example, a synthesis involving nano-silica sulfuric acid as a catalyst was reported, which aligns with sustainable chemistry practices (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

HIV-1 Protease Inhibition

One intriguing application of this compound derivatives is in HIV-1 protease inhibition. A study found that certain nonpeptide compounds, which include a pyran-2-one group, were effective low micromolar inhibitors of HIV-1 protease (Tummino, Ferguson, Hupe, & Hupe, 1994).

Future Directions

The future directions for the study of 6-Benzyl-4-hydroxy-2H-pyran-2-one could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields. The compound’s potential as a biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products could also be explored .

Properties

IUPAC Name

6-benzyl-4-hydroxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-7-11(15-12(14)8-10)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODZRQMPPSEWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715845
Record name 6-Benzyl-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-34-6
Record name 6-Benzyl-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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